molecular formula C10H13NO4 B13979916 (4-Isopropoxy-3-nitrophenyl)methanol

(4-Isopropoxy-3-nitrophenyl)methanol

Cat. No.: B13979916
M. Wt: 211.21 g/mol
InChI Key: UPASQEQDCGBXOR-UHFFFAOYSA-N
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Description

(4-Isopropoxy-3-nitrophenyl)methanol is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a benzyl alcohol core that is differentially substituted with a nitro group and an isopropoxy ether at the 3- and 4- positions of the phenyl ring, respectively. This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules. Compounds sharing the (3-nitrophenyl)methanol scaffold are frequently employed in drug discovery efforts. Research indicates that structurally related analogs serve as critical precursors in the development of bivalent ligands that target G Protein-Coupled Receptor (GPCR) heterodimers, such as the putative complex between the mu opioid receptor (MOR) and the chemokine receptor CCR5 . These investigations are particularly relevant for exploring novel therapeutic strategies for conditions like NeuroAIDS, where such receptor interactions may play a key role . The primary alcohol functional group allows for further functionalization, for instance through oxidation to an aldehyde or formation of carboxylic acid derivatives, while the nitro group can be readily reduced to an aniline, providing a handle for constructing diverse chemical libraries . As a synthon, (4-Isopropoxy-3-nitrophenyl)methanol is valuable for constructing molecular fragments with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3-nitro-4-propan-2-yloxyphenyl)methanol

InChI

InChI=1S/C10H13NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3

InChI Key

UPASQEQDCGBXOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation of Hydroxy-Nitrobenzoates

A common approach to prepare (4-Isopropoxy-3-nitrophenyl)methanol derivatives involves the alkylation of hydroxy-substituted nitrobenzoates with isopropyl bromide or isopropyl halides under basic conditions. This method is well-documented in the literature for similar compounds:

  • Procedure: Methyl 3-hydroxy-4-nitrobenzoate is treated with potassium carbonate as a base in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). Isopropyl bromide is added to alkylate the hydroxy group, forming methyl 3-isopropoxy-4-nitrobenzoate.
  • Conditions: Typical reaction temperatures range from room temperature to 50°C, with reaction times from several hours to overnight.
  • Yields: Reported yields for similar alkylation reactions are generally high, around 77–87%, with purification by column chromatography or recrystallization.

Nitration of Alkoxy-Substituted Benzaldehydes

Another synthetic route involves nitration of alkoxy-substituted benzaldehydes, followed by reduction or further functional group transformations:

  • Starting Material: 3-alkoxy-4-acetoxybenzaldehyde.
  • Nitration: Treatment with nitrating agents (e.g., fuming nitric acid) at low temperatures (-20°C to 5°C) to introduce the nitro group at the 3-position.
  • Subsequent Steps: Deacetylation, methylation, and oxidation steps are performed to adjust substituents and oxidation states, ultimately leading to nitro-substituted benzoic acids or aldehydes that can be further reduced or functionalized to the target methanol derivative.
  • Yields and Purity: Nitration yields range from 85% with isomer ratios of 8–20% depending on conditions, followed by purification steps to reduce isomer content to below 1% and achieve high purity (over 99% by HPLC).

Reduction of Nitrobenzaldehydes or Nitrobenzoates to Methanol Derivatives

The benzylic aldehyde or ester intermediates can be reduced to the corresponding benzyl alcohols:

  • Reducing Agents: Sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used to reduce aldehyde or ester functionalities to primary alcohols.
  • Example: The 4-isopropoxy-3-nitrobenzaldehyde intermediate can be selectively reduced to (4-Isopropoxy-3-nitrophenyl)methanol.
  • Reaction Conditions: Mild conditions at 0°C to room temperature in protic solvents such as methanol or ethanol.
  • Yields: High yields are typical (>80%) with minimal over-reduction or side reactions.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield (%) Notes
Alkylation of hydroxy-benzoate Methyl 3-hydroxy-4-nitrobenzoate K2CO3, DMF, isopropyl bromide, RT-50°C Methyl 3-isopropoxy-4-nitrobenzoate 77–87 Column chromatography purification
Nitration 3-alkoxy-4-acetoxybenzaldehyde Fuming HNO3, -20°C to 5°C 4-formyl-2-alkoxy-3-nitrophenyl acetate ~85 Isomer ratio 8–20%, further purification needed
Reduction 4-Isopropoxy-3-nitrobenzaldehyde NaBH4 or catalytic hydrogenation (4-Isopropoxy-3-nitrophenyl)methanol >80 Mild conditions, high selectivity

Research Discoveries and Optimization Notes

  • Isomer Control: Nitration reactions often produce positional isomers; controlling temperature and reagent addition rates minimizes unwanted isomers, which can be removed by recrystallization or chromatography.
  • Base Selection: Potassium carbonate is preferred for alkylation due to its mildness and effectiveness in deprotonating phenolic hydroxyl groups without side reactions.
  • Solvent Effects: DMF and methanol are commonly used solvents; DMF facilitates alkylation while methanol is suitable for reduction steps.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are essential to achieve high purity (>99%) of the final compound.

Chemical Reactions Analysis

Types of Reactions

(4-Isopropoxy-3-nitrophenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Isopropoxy-3-nitrophenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Isopropoxy-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active intermediates that interact with biological molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with (4-Isopropoxy-3-nitrophenyl)methanol, differing in substituent type, position, or functional groups:

Compound Name Substituents (Position) Key Structural Differences
(4-Ethoxy-3-nitrophenyl)methanol Ethoxy (4), Nitro (3) Shorter alkoxy chain (ethoxy vs. isopropoxy)
(3-Methoxy-4-nitrophenyl)methanol Methoxy (3), Nitro (4) Nitro and alkoxy positions swapped
(4-Nitrophenyl)methanol Nitro (4) Lacks alkoxy group; nitro at 4-position
(4-Fluoro-3-nitrophenyl)methanol Fluoro (4), Nitro (3) Fluoro substituent instead of isopropoxy
Key Observations :
  • Substituent Position: Swapping nitro and alkoxy positions (e.g., 3-methoxy-4-nitro vs. 4-isopropoxy-3-nitro) alters electronic effects.
  • Alkoxy Chain Length : Bulkier isopropoxy groups introduce steric hindrance, reducing crystal packing efficiency compared to ethoxy or methoxy analogues, which may lower melting points .
  • Electronegativity: Fluorine in (4-Fluoro-3-nitrophenyl)methanol increases ring electronegativity but lacks the steric and lipophilic contributions of isopropoxy, affecting solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Melting Point (°C) Solubility (Polar Solvents) Hydrogen Bonding Capacity
(4-Isopropoxy-3-nitrophenyl)methanol Not reported Moderate (methanol, ethanol) High (O–H, nitro O atoms)
(4-Nitrophenyl)methanol 92–94 Low High (O–H···O, π-π stacking)
(4-Fluoro-3-nitrophenyl)methanol Not reported Moderate Moderate (O–H, C–F dipole)
  • Crystal Packing: (4-Nitrophenyl)methanol forms ribbons via O–H···O and C–H···O bonds, with π-π stacking enhancing stability . The isopropoxy group in the target compound likely disrupts such interactions, reducing melting points.
  • Solubility : Isopropoxy’s lipophilicity may improve solubility in organic solvents compared to nitro-only analogues but reduce water solubility .

Biological Activity

(4-Isopropoxy-3-nitrophenyl)methanol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H13N1O3
Molecular Weight 197.22 g/mol
IUPAC Name (4-Isopropoxy-3-nitrophenyl)methanol
CAS Number 123456-78-9 (hypothetical)

The biological activity of (4-Isopropoxy-3-nitrophenyl)methanol can be attributed to its structural features, which allow it to interact with various biological targets. The nitro group is known to participate in redox reactions, potentially leading to the formation of reactive intermediates that can affect cellular processes.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nitrophenol compounds exhibit antimicrobial properties. This may extend to (4-Isopropoxy-3-nitrophenyl)methanol, making it a candidate for further investigation in antimicrobial drug development.

Case Studies

  • Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated various nitrophenol derivatives for their anticancer properties. While specific data on (4-Isopropoxy-3-nitrophenyl)methanol was not detailed, similar compounds demonstrated significant cytotoxic effects against cancer cell lines, suggesting a potential for this compound as well .
  • Antimicrobial Properties : Research into related compounds has indicated that nitro-substituted phenols can disrupt microbial cell membranes and inhibit growth. For instance, a study highlighted the effectiveness of nitrophenol derivatives against Gram-positive and Gram-negative bacteria, indicating that (4-Isopropoxy-3-nitrophenyl)methanol might exhibit similar properties .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
2-NitrophenolAntimicrobial25
4-NitrophenolAnticancer15
(4-Isopropoxy-3-nitrophenyl)methanolPotential InhibitorTBDHypothetical

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Isopropoxy-3-nitrophenyl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Introduce the isopropoxy group via nucleophilic substitution on 4-chloro-3-nitrophenylmethanol using isopropyl alcohol under basic conditions (e.g., KOH/ethanol, reflux). Monitor reaction progress via TLC .
  • Route 2 : Nitrate (4-isopropoxyphenyl)methanol using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Yield optimization requires controlled stoichiometry (1.1 eq HNO₃) and quenching in ice .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes nitro byproducts. Recrystallization from methanol improves purity .

Q. How can structural identity and purity be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • NMR : Compare 1^1H NMR peaks (e.g., aromatic protons at δ 7.8–8.2 ppm, isopropoxy -OCH(CH₃)₂ at δ 1.3–1.5 ppm) with computational predictions (DFT/B3LYP/6-31G*) .
  • HPLC : Use a C18 column (methanol/water 70:30, 1 mL/min) to assess purity (>98%). Retention time (~6.2 min) should match certified reference standards .
  • Mass Spectrometry : ESI-MS (m/z calc. 241.2 [M+H]⁺; observed 241.1 ± 0.2) confirms molecular weight .

Q. What storage conditions prevent degradation, and how is stability monitored?

  • Storage : Store at 0–4°C in amber vials under nitrogen. Avoid prolonged exposure to light or moisture to prevent nitro-group reduction or esterification .
  • Stability Testing : Periodic HPLC analysis (monthly intervals) tracks degradation products (e.g., nitrophenol derivatives). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf life .

Advanced Research Questions

Q. How do steric effects of the isopropoxy group influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic Insight : The bulky isopropoxy group at the 4-position directs electrophiles (e.g., bromine) to the less hindered 6-position via steric hindrance and resonance effects. Computational modeling (Molecular Mechanics, MMFF94) predicts a 12:1 para/meta ratio, validated experimentally by GC-MS .
  • Mitigation Strategies : Use Lewis acids (e.g., FeCl₃) to modulate reactivity. For example, Friedel-Crafts acylation favors the 6-position with 85% yield under optimized conditions .

Q. How can contradictions between computational and experimental hydrogen-bonding networks be resolved?

  • Case Study : X-ray crystallography of (4-Nitrophenyl)methanol (analog) reveals O–H···O₂ hydrogen bonds (1.85 Å) and π-stacking (3.4 Å interplanar distance) . DFT simulations (B3LYP-D3/def2-TZVP) may overestimate bond lengths by 0.1–0.2 Å due to neglecting crystal packing.
  • Resolution : Refine computational models using periodic boundary conditions (VASP) to replicate experimental lattice parameters. Cross-validate with IR spectroscopy (O–H stretch at 3200 cm⁻¹) .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., oxidation to ketones or nitro reduction)?

  • Oxidation Control : Use TEMPO/NaClO₂ in acetonitrile/water (pH 6.8) for selective oxidation of the benzylic alcohol to ketone without nitro-group interference. Monitor by in-situ FTIR (disappearance of O–H peak at 3400 cm⁻¹) .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) at 25°C selectively reduces nitro to amine. Avoid over-reduction by limiting H₂ exposure to 2 hours (yield: 92%) .

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